Cas no 20736-28-1 (4,5-Dimethoxy-2-methylbenzoic acid)

4,5-Dimethoxy-2-methylbenzoic acid is a substituted benzoic acid derivative featuring methoxy groups at the 4- and 5-positions and a methyl group at the 2-position. This structural configuration enhances its electron-donating properties and steric profile, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits improved solubility in polar organic solvents compared to unsubstituted benzoic acids, facilitating its use in reactions requiring mild conditions. Its stability under acidic and basic conditions further broadens its utility in multi-step synthetic pathways. The presence of methoxy groups also allows for selective functionalization, enabling precise modifications for targeted applications in medicinal chemistry and material science.
4,5-Dimethoxy-2-methylbenzoic acid structure
20736-28-1 structure
Product Name:4,5-Dimethoxy-2-methylbenzoic acid
CAS No:20736-28-1
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00029889
CID:1056908
PubChem ID:2752038
Update Time:2025-07-02

4,5-Dimethoxy-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4,5-Dimethoxy-2-methylbenzoic acid
    • 2-methyl-4,5-dimethoxybenzoic acid
    • 3,4-dimethoxy-6-methylbenzoic acid
    • 4,5-Dimethoxy-2-methylbenzoesaeure
    • 4,5-dimethoxy-2-methyl-benzoic acid
    • 4.5-Dimethoxy-o-toluylsaeure
    • Benzoic acid, 4,5-dimethoxy-2-methyl-
    • 4,5-Dimethoxy-2-methylbenzoicAcid
    • 6037AJ
    • TRA0043289
    • SY017157
    • AB0059042
    • Z1407007537
    • MFCD00029889
    • DTXSID20372872
    • EN300-95893
    • A879461
    • 4 pound not5-Dimethoxy-2-methylbenzoic Acid
    • 4,5-di-methoxy-o-toluic acid
    • 20736-28-1
    • CS-0047080
    • Z442347916
    • DA-16885
    • AKOS004907099
    • SCHEMBL1505272
    • CS-11358
    • MDL: MFCD00029889
    • Inchi: 1S/C10H12O4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12)
    • InChI Key: PRPBPUNVOHTNDA-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(C(=O)O)=C(C)C=1)OC

Computed Properties

  • Exact Mass: 196.07400
  • Monoisotopic Mass: 196.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8
  • XLogP3: 1.8

Experimental Properties

  • PSA: 55.76000
  • LogP: 1.71040

4,5-Dimethoxy-2-methylbenzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4,5-Dimethoxy-2-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ444-100mg
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 97%
100mg
344CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ444-1g
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 97%
1g
1176.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ444-5g
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 97%
5g
4698CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IJ444-250mg
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 97%
250mg
539CNY 2021-05-07
Chemenu
CM154253-5g
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 95+%
5g
$400 2021-06-17
Alichem
A019094996-1g
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 97%
1g
$214.12 2023-09-02
Alichem
A019094996-5g
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 97%
5g
$623.28 2023-09-02
Chemenu
CM154253-5g
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 95+%
5g
$503 2023-01-09
Apollo Scientific
OR345046-1g
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1 97%
1g
£200.00 2025-02-19
ChemScence
CS-0047080-250mg
4,5-Dimethoxy-2-methylbenzoic acid
20736-28-1
250mg
$153.0 2022-04-27

4,5-Dimethoxy-2-methylbenzoic acid Production Method

4,5-Dimethoxy-2-methylbenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:20736-28-1)4,5-Dimethoxy-2-methylbenzoic acid
Order Number:A879461
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):355.0
Email:sales@amadischem.com

Additional information on 4,5-Dimethoxy-2-methylbenzoic acid

Introduction to 4,5-Dimethoxy-2-methylbenzoic Acid (CAS No. 20736-28-1)

4,5-Dimethoxy-2-methylbenzoic acid, with the chemical formula C9H10O4, is a derivative of benzoic acid characterized by the presence of methoxy and methyl substituents at the 4th and 5th positions, respectively. This compound has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry due to its versatile structural framework and potential biological activities. The unique arrangement of functional groups in its molecular structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The CAS number 20736-28-1 provides a unique identifier for this compound, ensuring accurate classification and reference in scientific literature and industrial applications. As a member of the benzoic acid family, 4,5-dimethoxy-2-methylbenzoic acid inherits certain properties typical of this class, such as moderate solubility in organic solvents and stability under standard storage conditions. These characteristics make it a practical choice for laboratory-scale synthesis and potential large-scale production.

In recent years, there has been growing interest in the exploration of aromatic compounds with methoxy and methyl substituents due to their role as key building blocks in drug discovery. The presence of multiple hydroxyl groups in 4,5-dimethoxy-2-methylbenzoic acid enhances its reactivity, allowing for further functionalization through esterification, amidation, or other chemical transformations. These modifications can yield derivatives with enhanced bioavailability or targeted biological activity.

One of the most compelling aspects of 4,5-dimethoxy-2-methylbenzoic acid is its potential application in the development of novel therapeutic agents. Research studies have highlighted its role as a precursor in synthesizing compounds with anti-inflammatory, antimicrobial, and antioxidant properties. For instance, derivatives of this molecule have been investigated for their efficacy in modulating inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

The pharmaceutical industry has leveraged the structural flexibility of 4,5-dimethoxy-2-methylbenzoic acid to develop prodrugs that exhibit improved pharmacokinetic profiles. By incorporating this compound into drug molecules, researchers aim to enhance solubility, reduce toxicity, and optimize absorption rates. Such advancements are critical in improving patient compliance and therapeutic outcomes.

Moreover, 4,5-dimethoxy-2-methylbenzoic acid has found utility in the field of agrochemicals as a precursor for synthesizing herbicides and fungicides. The aromatic ring system provides a stable scaffold that can be modified to target specific enzymatic pathways in plants or microorganisms. This application underscores the broad versatility of this compound beyond traditional pharmaceuticals.

In synthetic organic chemistry, 4,5-dimethoxy-2-methylbenzoic acid serves as a valuable intermediate for constructing more complex molecules through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon bonds under mild conditions, making it an attractive choice for multi-step syntheses. The ability to introduce diverse functional groups at will allows chemists to tailor the properties of final products to meet specific requirements.

Recent advancements in computational chemistry have further enhanced the understanding of 4,5-dimethoxy-2-methylbenzoic acid's reactivity and potential applications. Molecular modeling studies have predicted novel derivatives with enhanced binding affinity to biological targets such as receptors or enzymes. These predictions guide experimental efforts by providing a rational basis for designing molecules with improved pharmacological profiles.

The environmental impact of using 4,5-dimethoxy-2-methylbenzoic acid as an intermediate has also been evaluated. Studies indicate that when handled properly under controlled conditions, this compound does not pose significant environmental hazards. However, responsible disposal methods must be followed to minimize any potential ecological impact.

In conclusion,4,5-Dimethoxy-2-methylbenzoic acid (CAS No. 20736-28-1) is a multifaceted compound with broad applications across pharmaceuticals、agrochemicals、and synthetic chemistry. Its unique structural features offer opportunities for developing innovative therapeutics while serving as a reliable building block for complex molecular architectures。The continued exploration of its derivatives promises to yield new insights into disease mechanisms and effective treatment strategies。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20736-28-1)4,5-Dimethoxy-2-methylbenzoic acid
A879461
Purity:99%
Quantity:5g
Price ($):355.0
Email